molecular formula C20H22N2O5S2 B4322708 ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4322708
M. Wt: 434.5 g/mol
InChI Key: ZBIVJWRTTCXTRW-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzothiazole ring, a sulfonyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active form of the compound that exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-phenylpropanoate
  • Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-methylphenyl)propanoate

Uniqueness

Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-4-27-19(23)12-16(14-7-5-13(2)6-8-14)21-29(25,26)15-9-10-17-18(11-15)28-20(24)22(17)3/h5-11,16,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIVJWRTTCXTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 2
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

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